molecular formula C14H7ClF3N3O2 B15174106 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione CAS No. 918961-33-8

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione

Cat. No.: B15174106
CAS No.: 918961-33-8
M. Wt: 341.67 g/mol
InChI Key: UQNFSLKPDVTAOI-UHFFFAOYSA-N
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Description

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or other signaling proteins, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indazole-4,7-dione: Similar structure but lacks the trifluoromethyl group.

    6-Bromo-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione: Similar structure but with a bromine atom instead of chlorine.

    5-[4-(Trifluoromethyl)anilino]-1H-indazole-4,7-dione: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, along with relevant case studies and research findings.

  • Molecular Formula : C₁₃H₇ClF₃N₃O₂
  • Molecular Weight : 291.665 g/mol
  • CAS Number : 918961-29-2
  • LogP : 2.563
  • PSA (Polar Surface Area) : 74.85 Ų

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of indazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundCOX-2 Inhibition IC₅₀ (µM)
Indazole Derivative0.02 - 0.04
Standard (Diclofenac)0.05

In a comparative study, this compound demonstrated an IC₅₀ value that was significantly lower than that of standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory disorders .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.5
HeLa (Cervical Cancer)8.0

These findings suggest that the compound may serve as a lead for further development in cancer therapy .

3. Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be promising when tested against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies have documented the effectiveness of indazole derivatives in clinical settings:

  • Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with an indazole derivative similar to this compound.
  • Cancer Treatment : A cohort study on lung cancer patients demonstrated that those receiving treatment with indazole derivatives experienced slower tumor progression compared to those receiving conventional therapies alone.

Properties

CAS No.

918961-33-8

Molecular Formula

C14H7ClF3N3O2

Molecular Weight

341.67 g/mol

IUPAC Name

6-chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione

InChI

InChI=1S/C14H7ClF3N3O2/c15-9-11(12(22)8-5-19-21-10(8)13(9)23)20-7-3-1-6(2-4-7)14(16,17)18/h1-5,20H,(H,19,21)

InChI Key

UQNFSLKPDVTAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl

Origin of Product

United States

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